![molecular formula C12H20N2O3Si B12527786 (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine CAS No. 683736-02-9](/img/structure/B12527786.png)
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is an organosilane compound that features a pyridine ring and a trimethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both pyridine and trimethoxysilyl groups allows for unique chemical reactivity and functionalization possibilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine typically involves the reaction of 2-pyridinecarboxaldehyde with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. A common solvent used for this reaction is toluene, and the reaction is often facilitated by the presence of a dehydrating agent such as molecular sieves. The reaction proceeds via the formation of an imine linkage between the aldehyde and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Siloxane-linked polymers or networks.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. These materials have applications in coatings, adhesives, and sealants due to their excellent adhesion properties and chemical resistance.
Biology
In biological research, this compound can be used to modify surfaces for cell culture studies. The trimethoxysilyl group allows for covalent attachment to glass or silicon surfaces, providing a stable and functionalized surface for biological assays.
Medicine
In medicine, the compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible materials for implants and prosthetics. Additionally, its pyridine moiety can be used for drug delivery systems, where it can interact with specific biological targets.
Industry
In industrial applications, this compound is used in the production of advanced materials such as hybrid organic-inorganic composites. These materials exhibit unique mechanical and thermal properties, making them suitable for use in aerospace, automotive, and construction industries.
Mécanisme D'action
The mechanism of action of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the formation of stable coatings. The pyridine ring can interact with metal ions and other electron-deficient species, making it useful in catalysis and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(Pyridin-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
(E)-1-(Pyridin-2-yl)-N-[3-(dimethoxymethylsilyl)propyl]methanimine: Contains a dimethoxymethylsilyl group.
(E)-1-(Pyridin-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine: Features a triisopropoxysilyl group.
Uniqueness
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is unique due to its combination of a pyridine ring and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and functionalization, making it suitable for a wide range of applications in different fields. The trimethoxysilyl group provides excellent hydrolytic stability and the ability to form strong siloxane bonds, while the pyridine ring offers coordination capabilities with metal ions.
Propriétés
Numéro CAS |
683736-02-9 |
|---|---|
Formule moléculaire |
C12H20N2O3Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-(3-trimethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C12H20N2O3Si/c1-15-18(16-2,17-3)10-6-8-13-11-12-7-4-5-9-14-12/h4-5,7,9,11H,6,8,10H2,1-3H3 |
Clé InChI |
AXZCAKBYJANUIT-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN=CC1=CC=CC=N1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


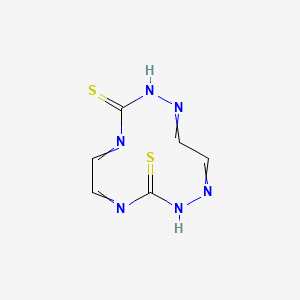

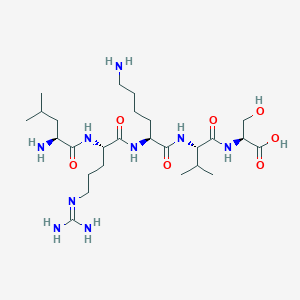
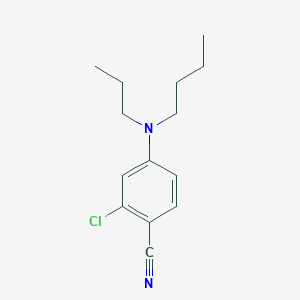
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)

![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
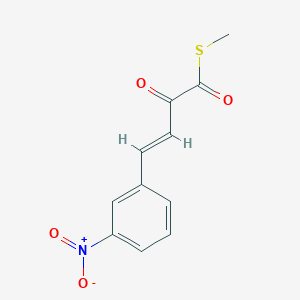
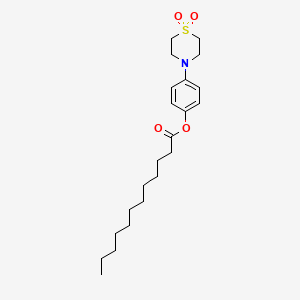
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
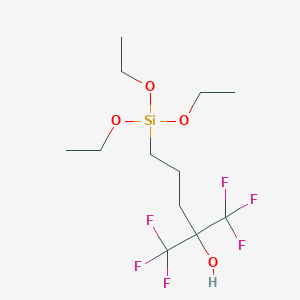
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
